REACTION_SMILES
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[C:23](=[O:24])([O-:25])[O-:26].[CH3:1][O:2][c:3]1[c:4]([N+:11](=[O:12])[O-:13])[cH:5][c:6]([CH3:10])[c:7]([Br:9])[cH:8]1.[Na+:27].[Na+:28].[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[n:14]1[cH:15][cH:16][c:17]([B:20]([OH:21])[OH:22])[cH:18][cH:19]1>>[CH3:1][O:2][c:3]1[c:4]([N+:11](=[O:12])[O-:13])[cH:5][c:6]([CH3:10])[c:7](-[c:17]2[cH:16][cH:15][n:14][cH:19][cH:18]2)[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1cc(Br)c(C)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1COCCO1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OB(O)c1ccncc1
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Name
|
|
Type
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product
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Smiles
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COc1cc(-c2ccncc2)c(C)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |